molecular formula C8H7BrN4O B1603421 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide CAS No. 677297-87-9

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide

Cat. No.: B1603421
CAS No.: 677297-87-9
M. Wt: 255.07 g/mol
InChI Key: VGFWCCQZFGMAJU-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of benzotriazines, which are heterocyclic compounds containing a triazine ring fused to a benzene ring. The presence of bromine and methyl groups, along with the 1-oxide functional group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzotriazine Core: The initial step involves the cyclization of appropriate precursors to form the benzotriazine core. This can be achieved through the reaction of o-phenylenediamine with nitrous acid, leading to the formation of 1,2,4-benzotriazine.

    Methylation: The methyl group at the 5th position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Oxidation: The final step involves the oxidation of the amine group to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can convert the 1-oxide group back to the amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Coupling: Palladium catalysts, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 1-oxide group can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzotriazin-3-amine: Lacks the bromine and methyl groups, leading to different chemical properties.

    7-Bromo-1,2,4-benzotriazin-3-amine: Similar structure but without the 1-oxide group.

    5-Methyl-1,2,4-benzotriazin-3-amine: Similar structure but without the bromine and 1-oxide groups.

Uniqueness

1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-, 1-oxide is unique due to the combination of bromine, methyl, and 1-oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-bromo-5-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c1-4-2-5(9)3-6-7(4)11-8(10)12-13(6)14/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFWCCQZFGMAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=[N+]2[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594022
Record name 7-Bromo-5-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677297-87-9
Record name 7-Bromo-5-methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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